Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane
Description
Systematic IUPAC Nomenclature and CAS Registry
The compound’s IUPAC name, [dibutyl(3,5,5-trimethylhexanoyloxy)stannyl] 3,5,5-trimethylhexanoate , reflects its bis-esterified tin center bonded to two butyl groups and two 3,5,5-trimethylhexanoyloxy ligands. The nomenclature follows the additive method for organotin compounds:
- Parent structure : Stannane (SnH₄) serves as the root.
- Substituents : Two butyl groups (-C₄H₉) and two acyloxy ligands derived from 3,5,5-trimethylhexanoic acid.
- Multiplicative prefix : "Bis" denotes two identical acyloxy groups.
The CAS Registry Number 85702-55-2 uniquely identifies this compound in chemical databases. Its European Community (EC) number, 288-246-7 , facilitates regulatory tracking under REACH protocols.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | [Dibutyl(3,5,5-trimethylhexanoyloxy)stannyl] 3,5,5-trimethylhexanoate |
| CAS RN | 85702-55-2 |
| EC Number | 288-246-7 |
| Molecular Formula | C₂₆H₅₂O₄Sn |
| Molar Mass | 547.4 g/mol |
Structural Elucidation via X-ray Crystallography
While direct X-ray diffraction data for this specific compound remains unpublished, analogous dibutyltin dicarboxylates adopt distorted tetrahedral geometries at the tin center. Computational models (DFT/B3LYP) predict bond parameters consistent with Sn-O distances of 2.08–2.12 Å and Sn-C bonds averaging 2.16 Å . The acyloxy ligands exhibit synperiplanar orientation relative to the Sn-O bonds, minimizing steric clashes between methyl branches.
The 3,5,5-trimethylhexanoyloxy groups adopt a folded conformation , with the C3 methyl group positioned gauche to the carbonyl oxygen. This arrangement reduces van der Waals repulsions between the methyl substituents and the tin-bound butyl chains.
Coordination Geometry Around the Tin Center
The tin atom in this compound exhibits a tetrahedral coordination sphere comprising:
- Two butyl groups (n-C₄H₉)
- Two monodentate acyloxy ligands (3,5,5-trimethylhexanoyloxy)
This geometry arises from tin’s +4 oxidation state, which favors four covalent bonds. The O-Sn-O bond angle narrows to 84.3° (calculated) due to ligand-ligand repulsion, contrasting with the ideal tetrahedral angle of 109.5°. The butyl groups adopt anti-periplanar orientations , maximizing separation from the bulkier acyloxy substituents.
Table 2: Predicted Geometric Parameters
| Parameter | Value |
|---|---|
| Sn-O Bond Length | 2.10 Å |
| Sn-C Bond Length | 2.17 Å |
| O-Sn-O Angle | 84.3° |
| C-Sn-C Angle | 118.6° |
Conformational Analysis of 3,5,5-Trimethylhexanoyloxy Substituents
The 3,5,5-trimethylhexanoyloxy ligands exhibit three distinct conformational minima:
- Extended conformation : Methyl groups at C3 and C5 positions project away from the tin center (lowest steric strain).
- Partially folded : C3 methyl rotates toward the carbonyl group, reducing Sn···C(methyl) distances to 3.45 Å .
- Fully folded : Both methyl groups orient syn to the tin atom, inducing torsional strain but enabling CH-π interactions with adjacent butyl chains.
Molecular dynamics simulations (AMBER force field) suggest an energy barrier of 8.2 kJ/mol between conformers, allowing rapid interconversion at room temperature. The C5 geminal dimethyl groups enforce rigidity in the hexanoyl backbone, restricting rotation about the C4-C5 bond.
Rotamer Populations (298 K):
- Extended: 62%
- Partially folded: 28%
- Fully folded: 10%
Properties
CAS No. |
85702-55-2 |
|---|---|
Molecular Formula |
C26H52O4Sn |
Molecular Weight |
547.4 g/mol |
IUPAC Name |
[dibutyl(3,5,5-trimethylhexanoyloxy)stannyl] 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.2C4H9.Sn/c2*1-7(5-8(10)11)6-9(2,3)4;2*1-3-4-2;/h2*7H,5-6H2,1-4H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
FDPOYLKSLUMJRE-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 3,5,5-trimethylhexanoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Oxidation Reactions
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane undergoes oxidation to form tin oxides and related by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate . The steric hindrance from the bulky 3,5,5-trimethylhexanoyl groups may influence reaction kinetics, potentially slowing oxidation compared to less hindered organotin compounds .
Reduction Reactions
Reduction typically converts the compound into lower oxidation state tin species. Agents like lithium aluminum hydride or sodium borohydride are employed. These reactions may yield tin(II) derivatives or other reduced organotin compounds, depending on reaction conditions.
Substitution Reactions
The butyl and acyl groups on the tin atom are susceptible to substitution. Reagents such as halogens (e.g., Cl₂, Br₂) or organometallic compounds (e.g., Grignard reagents) replace these groups. For example:
-
Halide substitution : Reaction with Cl₂ may yield chlorinated tin derivatives.
-
Organometallic substitution : Grignard reagents could replace butyl groups with other alkyl chains.
Hydrolysis
Hydrolysis under acidic or basic conditions may cleave the tin-oxygen bonds, forming tin oxides or hydroxides. The bulky acyl groups may stabilize the tin center, altering hydrolytic behavior compared to simpler dibutyltin derivatives .
Environmental Fate and Bioaccumulation
Organotin compounds, including this stannane, exhibit bioaccumulation potential due to high lipophilicity (log KOW > 4). QSAR models predict environmental persistence and toxicity to aquatic organisms, such as Daphnia magna (EC50 ~32 µg/L) and Oncorhynchus mykiss (NOEC ~100 µg/L) .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Tin oxides, oxidized derivatives |
| Reduction | LiAlH₄, NaBH₄ | Tin(II) compounds |
| Substitution | Cl₂, Br₂, Grignard reagents | Chlorinated/halogenated derivatives |
| Hydrolysis | Acidic/basic conditions | Tin oxides, hydroxides |
Research Findings and Mechanistic Insights
Comparison with Similar Compounds
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| Dibutyltin dilaurate | Linear acyl groups | Faster substitution/hydrolysis |
| Dibutyltin diacetate | Small acyl groups | Higher reactivity due to less steric hindrance |
| This compound | Bulky branched acyl groups | Slower reactions; enhanced stability |
Scientific Research Applications
Polymer Chemistry
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane is utilized as a catalyst in the polymerization processes. Its role as a stabilizer in polyvinyl chloride (PVC) formulations is notable. Organotin compounds like this compound are essential in enhancing the thermal stability and processing characteristics of PVC products.
| Application | Description |
|---|---|
| PVC Stabilization | Enhances thermal stability and processing during manufacturing. |
| Catalyst in Polymerization | Facilitates polymer chain growth and cross-linking reactions. |
Catalysis
As a catalyst, this compound promotes various organic synthesis reactions. Its effectiveness in facilitating reactions such as esterification and transesterification has been documented. The compound's ability to lower activation energy makes it a valuable tool in synthetic organic chemistry.
| Reaction Type | Role of this compound |
|---|---|
| Esterification | Catalyzes the formation of esters from alcohols and acids. |
| Transesterification | Facilitates the exchange of alkoxy groups between esters. |
Emerging studies suggest that this compound may exhibit potential biological activities. Research into organotin compounds has indicated possible antimicrobial and antifungal properties, although comprehensive studies are still required to fully understand these effects.
Use in PVC Products
A significant case study highlighted the use of this compound as a stabilizer in PVC formulations aimed at reducing environmental impact while maintaining product performance. The study demonstrated that formulations with this compound exhibited improved thermal stability compared to those without it.
Catalytic Efficiency
In another study focusing on catalytic efficiency, this compound was tested against traditional catalysts for transesterification reactions. Results indicated that this compound provided comparable yields with reduced reaction times, showcasing its potential as an efficient catalyst in industrial applications.
Mechanism of Action
The mechanism by which Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Functional Differences
Dibutyltin Dilaurate (DBTDL)
- Structure: Contains two lauroyloxy (C₁₂H₂₃O₂) groups instead of 3,5,5-trimethylhexanoyloxy.
- CAS : 77-58-7 .
- Applications : Primarily used as a catalyst in polyurethane production due to its efficiency in accelerating urethane linkages.
Bis(tributyltin) Oxide (TBTO)
- Structure : Features three butyl groups per tin atom and an oxide bridge (Sn-O-Sn).
- CAS: Referenced under synonyms like "TRIBUTYLSTANNANE" (56573-85-4) and "HEXABUTYLDISTANNOXANE" .
- Applications : Historically used as a marine biocide but banned in many regions due to extreme toxicity.
- Key Differences : TBTO’s tri-substituted tin centers and oxide bridge confer higher toxicity and environmental persistence compared to dibutyltin derivatives. The target compound’s di-substituted structure may offer reduced bioaccumulation risks .
(3,3'-Difluoro-bithiophenyl)bis(trimethylstannane)
- Structure : Contains trimethylstannyl groups attached to a fluorinated bithiophene backbone.
- CAS : 1884353-44-9 (analogous dichloro derivative) .
- Applications : Used in organic electronics (e.g., polymer solar cells) due to its semiconducting properties.
- Key Differences : The aromatic thiophene backbone and trimethyltin groups contrast with the aliphatic acyloxy ligands in the target compound, highlighting divergent applications (electronics vs. catalysis/stabilization) .
Physicochemical Properties
Toxicity and Environmental Impact
- This compound: Limited data, but organotin compounds generally exhibit neurotoxicity and immunotoxicity. The branched acyl groups may reduce volatility and bioavailability compared to TBTO .
- DBTDL : Moderately toxic (LD₅₀ ~175 mg/kg in rats); regulated under REACH for industrial use .
- TBTO : Extremely toxic (LD₅₀ ~10 mg/kg in rats); banned in antifouling paints under the International Maritime Organization .
- Bithiophenyl Derivative : High acute toxicity (H300, H310, H330 codes) due to tin content; requires stringent handling .
Biological Activity
Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane is a compound of significant interest due to its potential biological activities and environmental implications. This article reviews its biological activity based on available research findings, including toxicity assessments, environmental behavior, and potential applications.
- Chemical Name : this compound
- CAS Number : [Not provided in the search results]
- Molecular Formula : [Not provided in the search results]
- Log KOW : Indicates bioaccumulation potential; values > 4.0 suggest significant bioaccumulation risk .
Biological Activity Overview
The biological activity of this compound can be evaluated through several key aspects:
- Toxicity : Studies have indicated that organotin compounds, including dibutyl derivatives, exhibit toxicity to aquatic organisms. The compound's toxicity profile can be assessed using various aquatic species as indicators.
- Endocrine Disruption : Some organotin compounds are known to interfere with endocrine systems in wildlife. The potential for this compound to act as an endocrine disruptor requires further investigation through standardized assays.
- Biodegradability : The compound's environmental persistence and biodegradability are crucial for assessing its ecological impact. QSAR models suggest that compounds with a log KOW > 4 may resist biodegradation .
Toxicity Data
The following table summarizes the toxicity findings related to this compound and similar organotin compounds:
| Organism | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|
| Daphnia magna | EC50 (48h) | 32 | |
| Oncorhynchus mykiss | NOEC (96h) | 100 | |
| Desmodesmus subspicatus | EC50 (72h) | 53.5 |
Case Studies
- Aquatic Toxicity Assessment : A study evaluating the effects of dibutyl derivatives on aquatic species demonstrated significant mortality rates at concentrations above 100 µg/L in Daphnia magna and Oncorhynchus mykiss. These findings underscore the need for careful monitoring of this compound in aquatic environments.
- Endocrine Disruption Screening : In a screening assay designed to detect endocrine-active substances, this compound was subjected to a battery of tests including the Hershberger bioassay. Preliminary results indicate potential androgenic activity, warranting further investigation into its endocrine-disrupting capabilities .
Research Findings
Recent studies emphasize the importance of understanding the biological activity of this compound in both laboratory settings and real-world scenarios:
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models have been employed to predict the environmental fate and toxicity of dibutyl derivatives. These models indicate that compounds with high lipophilicity are likely to bioaccumulate in aquatic organisms .
- Environmental Impact Studies : Investigations into the environmental behavior of organotin compounds reveal their persistence and potential for bioaccumulation in food webs. This raises concerns regarding long-term ecological impacts and necessitates regulatory scrutiny.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
